DC-CPin7 is derived from a broader class of compounds that have been explored for their therapeutic potential against hyperproliferative diseases such as cancer. It is classified under the International Patent Classification (IPC) codes related to heterocyclic compounds, specifically those containing nitrogen and sulfur atoms . The compound is often associated with formulations that include pharmaceutically acceptable salts or solvates, enhancing its bioavailability and therapeutic efficacy.
The synthesis of DC-CPin7 typically involves multi-step organic reactions that may include condensation reactions, cyclization processes, and subsequent functional group modifications. Specific methodologies can vary but generally follow established protocols for synthesizing benzoxazepine derivatives.
DC-CPin7 features a complex molecular structure characterized by a fused benzoxazepine ring system. The exact structural formula includes various substituents that can modulate its biological activity.
DC-CPin7 has been shown to participate in various chemical reactions typical for benzoxazepines, including electrophilic aromatic substitutions and nucleophilic attacks.
DC-CPin7 primarily acts as an inhibitor of the PI3K/mTOR signaling pathway. This pathway plays a crucial role in cellular processes such as metabolism, growth, and survival.
Studies have demonstrated significant reductions in cell viability in various cancer models treated with DC-CPin7, highlighting its potential as an anti-cancer agent.
DC-CPin7 has significant potential applications in scientific research and medicine:
CREB-binding protein (CBP) and its paralog p300 are histone acetyltransferases (HATs) that serve as master transcriptional coactivators. Their bromodomains recognize acetylated lysine residues on histone tails (H3K27ac, H4K16ac), facilitating the recruitment of transcription factors (e.g., MYC, GATA1) and RNA polymerase II to enhancers and promoters [3] [8]. This recognition initiates chromatin remodeling, converting condensed chromatin into transcriptionally active states. The CBP/p300 bromodomain is a highly conserved, deep hydrophobic pocket that binds acetyl-lysine via a hydrogen-bond network mediated by a conserved asparagine residue (Asn1168 in CBP) [1]. This interaction stabilizes transcriptional complexes at super-enhancers—genomic loci densely occupied by transcriptional machinery that drive expression of oncogenes and cell-identity genes [3] [6]. Disruption of this domain impairs gene activation, positioning CBP bromodomains as critical nodes in epigenetic regulation.
Table 1: Functional Domains of CBP/p300 Proteins
Domain | Function | Therapeutic Significance |
---|---|---|
Bromodomain | Recognizes acetylated lysine residues | Target for small-molecule inhibitors |
HAT Domain | Catalyzes histone acetylation | Modulates chromatin accessibility |
CH3 Domain | Binds nuclear receptors | Influences hormone-responsive genes |
SID Domain | Interacts with transcription factors (e.g., p53) | Regulates tumor suppressor pathways |
CBP/p300 bromodomains are implicated in cancers through multiple mechanisms: chromosomal translocations (e.g., t(8;16) in acute myeloid leukemia), recurrent mutations (lymphomas), and aberrant recruitment to oncogenic super-enhancers [3] [6]. In leukemia, CBP sustains the GATA1/MYC regulatory axis by binding to super-enhancers of MYC and GATA1 target genes. Inhibition displaces CBP/p300 from chromatin, reducing H3K27ac levels and downregulating oncogenes like MYC and BCL2 [3] [6]. In prostate cancer, CBP/p300 bromodomains coactivate androgen receptor (AR)-dependent transcription, driving tumor progression [7] [9]. Preclinical studies confirm that bromodomain inhibitors suppress proliferation in acute myeloid leukemia (AML), lymphoma, and prostate cancer cell lines through G1 cell-cycle arrest and apoptosis [1] [6].
Table 2: CBP/p300 Bromodomain Inhibitors in Preclinical Development
Compound | Selectivity Profile | Therapeutic Applications |
---|---|---|
DC-CPin7 | CBP IC₅₀ = 2.5 µM; >100-fold selectivity over BRD4 | Lead optimization scaffold |
CBP30 | CBP Kd = 21 nM; p300 Kd = 32 nM | Inflammation, hematologic cancers |
NEO2734 | Dual BET/CBP inhibitor; IC₅₀ < 30 nM | Prostate cancer, SPOP-mutant tumors |
SGC-CBP30 | Selective CBP/p300 inhibitor (Kd = 21 nM) | Th17-mediated autoimmune disorders |
DC-CPin7 emerged from an in silico screen of compounds with a tetrahydroquinolin methyl carbamate scaffold. Initial hits showed moderate CBP bromodomain inhibition (TR-FRET IC₅₀ = 2.5 ± 0.3 µM) [1] [5]. A co-crystal structure of DC-CPin7 bound to the CBP bromodomain (PDB: 6XXXX) revealed key interactions:
This structural insight enabled rational optimization, yielding DC-CPin711—a derivative with 40-fold enhanced potency (IC₅₀ = 63.3 ± 4.0 nM) and >150-fold selectivity over BRD4 bromodomains [1] [7]. DC-CPin711 exhibits in vitro anti-leukemia activity by inducing G1-phase arrest and apoptosis in AML cell lines (MV4-11, MOLM-13) and suppresses tumor growth in prostate cancer xenografts [1] [7] [9]. Its pharmacological significance lies in its role as a chemical probe for CBP-dependent transcription and a template for next-generation inhibitors targeting hematologic and solid tumors.
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